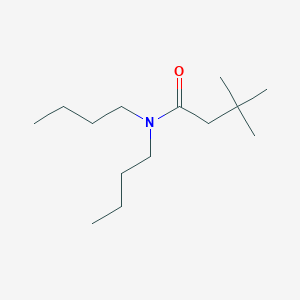

N,N-dibutyl-3,3-dimethylbutanamide

CAS No.: 29846-86-4

Cat. No.: VC9895274

Molecular Formula: C14H29NO

Molecular Weight: 227.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29846-86-4 |

|---|---|

| Molecular Formula | C14H29NO |

| Molecular Weight | 227.39 g/mol |

| IUPAC Name | N,N-dibutyl-3,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C14H29NO/c1-6-8-10-15(11-9-7-2)13(16)12-14(3,4)5/h6-12H2,1-5H3 |

| Standard InChI Key | VKKCXSJCZAHXIY-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)C(=O)CC(C)(C)C |

| Canonical SMILES | CCCCN(CCCC)C(=O)CC(C)(C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N,N-dibutyl-3,3-dimethylbutanamide derives from its butanamide core (C₄H₉CONH₂), modified by two n-butyl groups (-C₄H₉) attached to the nitrogen atom and two methyl (-CH₃) groups at the C3 position. Its molecular formula is C₁₂H₂₅NO, with a calculated molecular weight of 199.33 g/mol (vs. 171.28 g/mol for smaller analogs like N,N-diethyl-3,3-dimethylbutanamide) .

Table 1: Comparative Molecular Properties

Stereochemical Considerations

Unlike chiral thioureas or pyrrolidine derivatives , N,N-dibutyl-3,3-dimethylbutanamide lacks stereocenters due to its symmetrical substitution pattern. This absence of chirality simplifies synthesis and spectroscopic analysis compared to enantiomerically complex analogs .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound can be synthesized via amide coupling reactions, leveraging methodologies observed in analogous systems :

-

Acyl Chloride Route:

Reacting 3,3-dimethylbutanoyl chloride with excess dibutylamine in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume